4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
“4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that has attracted the attention of scientists and researchers due to its potential biological and industrial applications. It belongs to the class of organic compounds known as aminobenzenesulfonamides .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of key intermediates with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .
Molecular Structure Analysis
The molecular formula of “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” is C18H20N2O3S. The molecular weight is 344.43. The identification of the structures of similar compounds is often performed using the analysis of IR, MS, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and involve multiple steps. For example, the synthesis of similar compounds often involves the reaction of key intermediates with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis studies . The asymmetric unit of the title crystal structure is shown in the figure . This type of analysis is crucial in understanding the physical and chemical properties of the compound, which can further aid in its applications in various fields.
Biological Potential of Indole Derivatives
Indole derivatives, including “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide”, have shown diverse biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives have shown potential antiviral activity . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties . Given the structural similarity, “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be investigated for its anti-inflammatory effects.
Anticancer Activity
Indole derivatives have shown anticancer properties . Therefore, “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be explored for its anticancer properties.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be investigated for its antioxidant effects.
Mechanism of Action
Target of Action
The primary target of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 . Procaspase-3 is known as the executioner caspase and plays a crucial role in the regulation of apoptosis, a process linked to normal cellular growth and death .
Mode of Action
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide interacts with its target, procaspase-3, to induce apoptosis . This interaction leads to the activation of procaspase-3, which in turn triggers a cascade of events leading to programmed cell death or apoptosis . This process is a part of the body’s natural mechanism to eliminate abnormal cells, such as cancer cells .
Biochemical Pathways
The activation of procaspase-3 by 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide affects the intrinsic pathway of the apoptotic machine . This pathway involves a number of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to the downstream effects of these proteins, ultimately causing the death of cancer cells .
Result of Action
The result of the action of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is the induction of apoptosis in cancer cells . Specifically, the compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound causes these cells to accumulate in the S phase of the cell cycle and substantially induces late cellular apoptosis .
properties
IUPAC Name |
4-ethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-11-3-6-14(7-4-11)22(20,21)18-13-5-8-15-12(9-13)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXKCXAOVYEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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